![molecular formula C23H25N3O5 B2465491 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-34-2](/img/no-structure.png)
methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, also known as MBQ-167, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has been shown to exhibit various biological activities.
科学的研究の応用
Antimalarial and Antitumor Activities
Quinazoline derivatives have shown significant potential in medical research due to their antimalarial and antitumor properties. Research indicates that certain quinazolines exhibit potent effects against malaria parasites and leukemia cells. For example, Zhou et al. (1989) synthesized 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines and found them effective against Plasmodium berghei in mice and leukemia cells in culture (Zhou et al., 1989). Similarly, Elslager et al. (1983) synthesized a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, including trimetrexate, which showed a broad spectrum of antitumor effects (Elslager et al., 1983).
Synthesis Methods and Derivative Formation
Recent advancements in synthesis methods have expanded the potential applications of quinazoline derivatives. Ayambekam and Ghashang (2020) investigated the use of sodium silicate and SnFe2O4 nano-particles in a four-component reaction to synthesize various quinazoline derivatives (Ayambekam & Ghashang, 2020). Additionally, Chern et al. (1988) explored the reactions of anthranilamide with isocyanates to produce different quinazoline derivatives, demonstrating the versatility of these compounds (Chern et al., 1988).
Cardiotonic and Anticonvulsant Effects
Quinazoline derivatives have also been studied for their potential cardiotonic and anticonvulsant properties. Nomoto et al. (1996) synthesized optically active quinazoline derivatives and evaluated their cardiotonic effects, finding significant potential for the treatment of congestive heart failure (Nomoto et al., 1996). El Kayal et al. (2022) focused on synthesizing benzylsubstituted derivatives of quinazolines for anticonvulsant activity evaluation, highlighting the therapeutic potential of these compounds (El Kayal et al., 2022).
Antihypertensive Activity
The antihypertensive properties of quinazoline derivatives have been explored as well. Alagarsamy and Pathak (2007) synthesized a series of triazoloquinazolines and found them to exhibit significant antihypertensive activity in rats, suggesting their use in managing hypertension (Alagarsamy & Pathak, 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-5-benzylpentanoic acid with ethyl acetoacetate to form the intermediate compound, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-amino-5-benzylpentanoic acid", "ethyl acetoacetate", "anthranilic acid", "methyl iodide", "triethylamine", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-amino-5-benzylpentanoic acid with methyl iodide and triethylamine in diethyl ether to form the methyl ester derivative.", "Step 2: Condensation of the methyl ester derivative with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form the intermediate compound.", "Step 3: Cyclization of the intermediate compound with anthranilic acid in the presence of hydrochloric acid in dichloromethane to yield the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of dichloromethane and water, followed by drying under vacuum to obtain the pure compound." ] } | |
CAS番号 |
896384-34-2 |
分子式 |
C23H25N3O5 |
分子量 |
423.469 |
IUPAC名 |
methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30) |
InChIキー |
DKPHTOFIEPUZPL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



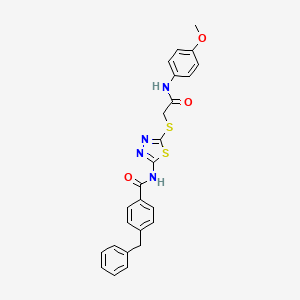

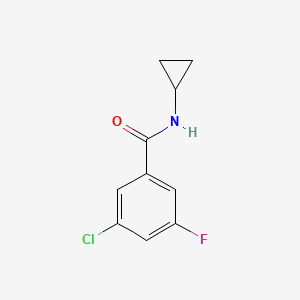
![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)
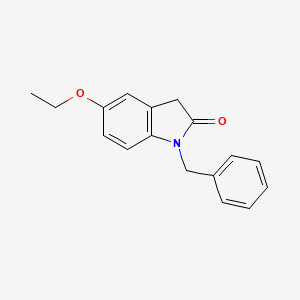
![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)

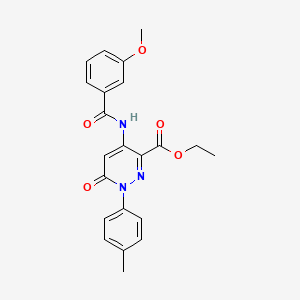
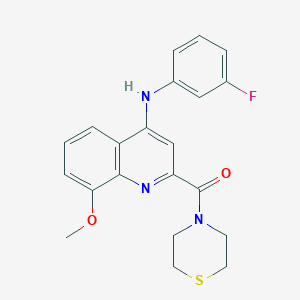
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2465421.png)
![2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465422.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)
